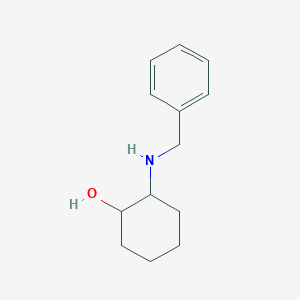

2-(Benzylamino)cyclohexanol

Description

The Role of Vicinal Amino Alcohols in Enantioselective Synthesis

Vicinal amino alcohols, also known as 1,2-amino alcohols, are a fundamental structural motif present in a vast number of biologically active molecules and natural products. researchgate.netnih.gov Their prevalence in pharmaceuticals underscores the importance of methods for their efficient and selective synthesis. nih.gov The arrangement of the amino and hydroxyl groups on adjacent carbon atoms provides a valuable platform for creating stereochemically complex molecules.

In the field of enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule, vicinal amino alcohols are indispensable. They can act as chiral auxiliaries or as ligands in asymmetric synthesis. acs.org The development of catalytic enantioselective methods to produce these compounds with high efficiency and selectivity is an ongoing challenge for organic chemists. thieme.de Traditional chemical synthesis routes to chiral vicinal amino alcohols include the reduction of amino acids or α-amino carbonyl compounds, the opening of epoxides with nitrogen nucleophiles, and the aminohydroxylation of alkenes. acs.org However, these methods can suffer from drawbacks such as harsh reaction conditions and the need for expensive transition metal catalysts. acs.org

Modern strategies increasingly focus on catalytic methods to overcome these limitations. For instance, dual-enzyme cascade pathways and biocatalytic reductive amination using engineered amine dehydrogenases have emerged as powerful tools for synthesizing chiral vicinal amino alcohols with high enantiomeric excess. researchgate.net Similarly, enantioselective radical C–H amination of alcohols offers a streamlined approach to this important molecular motif, bypassing the need for chiral pool precursors like amino acids. nih.gov The development of copper-catalyzed reductive coupling has also provided a method for the enantioselective addition of N-substituted allyl equivalents to ketones, yielding valuable chiral 1,2-aminoalcohol synthons. nih.gov

Significance of Stereochemistry in Chiral Catalysis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chiral catalysis. tutorchase.com Chirality is a property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. catalysis.blog These non-superimposable mirror images are called enantiomers.

The significance of stereochemistry arises from the fact that many biological molecules, including enzymes and proteins, are chiral. catalysis.blogwikipedia.org Consequently, the two enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even harmful. tutorchase.com Therefore, the ability to selectively produce one enantiomer over the other is a critical aspect in the manufacturing of pharmaceuticals and agrochemicals. tutorchase.comnumberanalytics.com

Chiral catalysts are substances that accelerate a chemical reaction while controlling the stereochemical outcome, favoring the formation of one enantiomer. numberanalytics.com This process, known as asymmetric catalysis, is a cornerstone of modern synthetic chemistry. tutorchase.com The catalyst achieves this control by binding to the reactants in a specific three-dimensional orientation, which can be influenced by factors like steric hindrance and electronic effects, thereby lowering the activation energy for the formation of the desired enantiomer. tutorchase.com The development of highly efficient and selective chiral catalysts is crucial for producing enantiomerically pure compounds, which not only enhances the safety and efficacy of products but also contributes to more sustainable chemical processes by minimizing waste. numberanalytics.com

Overview of 2-(Benzylamino)cyclohexanol as a Chiral Scaffold

trans-2-(Benzylamino)cyclohexanol is a prominent example of a chiral vicinal amino alcohol that serves as a versatile chiral scaffold in asymmetric synthesis. Its utility stems from its role as a precursor to a wide array of chiral ligands. An efficient method for obtaining enantiomerically pure trans-2-(benzylamino)cyclohexanol involves the resolution of the racemic mixture using chiral mandelic acid. acs.orgcapes.gov.brscilit.com This process yields both the (1R,2R) and (1S,2S) enantiomers with high enantiomeric excess (>99% ee). acs.orgresearchgate.net

The synthesis of the racemic trans-2-(benzylamino)cyclohexanol can be achieved through the reaction of cyclohexene (B86901) oxide with benzylamine (B48309). orgsyn.org Once the enantiopure forms are obtained, the benzyl (B1604629) group can be removed via hydrogenation to yield enantiopure trans-2-aminocyclohexanol, which can then be further derivatized to create a diverse range of chiral ligands. acs.orgnih.gov

These optically active aminocyclohexanols have demonstrated their efficacy as ligands in several important asymmetric catalytic reactions. acs.orgnih.gov For example, they have been successfully applied in the asymmetric phenyl transfer reaction to benzaldehyde (B42025) and in the transfer hydrogenation of aryl ketones, achieving products with up to 96% enantiomeric excess. scilit.comresearchgate.netnih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉NO |

| Appearance | Light yellow to white solid orgsyn.org |

| Stereoisomers | (1R,2R) and (1S,2S) enantiomers, as well as cis isomers acs.orgnih.gov |

| Resolution Method | Sequential use of (R)- and (S)-mandelic acid acs.orgcapes.gov.br |

| Enantiomeric Excess (ee) after Resolution | >99% acs.orgresearchgate.net |

Table 2: Applications of this compound Derivatives in Asymmetric Catalysis

| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Phenyl Transfer | Ligand derived from 2-aminocyclohexanol (B3021766) | Benzaldehyde | Up to 96% | researchgate.netnih.gov |

| Transfer Hydrogenation | Ligand derived from 2-aminocyclohexanol | Aryl ketones | Up to 96% | scilit.comresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Isomerism of 2 Benzylamino Cyclohexanol

Enantiomeric Forms and Designations

The presence of two chiral centers at positions 1 and 2 of the cyclohexane (B81311) ring in 2-(Benzylamino)cyclohexanol means that the molecule can exist as different stereoisomers. The specific spatial orientation of the hydroxyl and benzylamino groups gives rise to enantiomeric pairs.

(1R,2R)-2-(Benzylamino)cyclohexanol

One of the enantiomeric forms is (1R,2R)-2-(Benzylamino)cyclohexanol. In this configuration, following the Cahn-Ingold-Prelog priority rules, the stereochemical descriptor at carbon 1 (bearing the hydroxyl group) is 'R', and the descriptor at carbon 2 (bearing the benzylamino group) is also 'R'. This specific three-dimensional arrangement is a non-superimposable mirror image of its (1S,2S) counterpart.

(1S,2S)-2-(Benzylamino)cyclohexanol

The other enantiomer is (1S,2S)-2-(Benzylamino)cyclohexanol. Here, the stereochemical configurations at carbons 1 and 2 are both 'S'. This molecule is the mirror image of the (1R,2R) isomer and is also chiral. These two enantiomers will have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in opposite directions.

Diastereomeric Trans vs. Cis Isomers

Beyond enantiomerism, this compound also exhibits diastereomerism in the form of cis and trans isomers. This arises from the relative orientation of the hydroxyl and benzylamino groups with respect to the plane of the cyclohexane ring.

Trans Isomers : In the trans configuration, the hydroxyl and benzylamino groups are on opposite sides of the cyclohexane ring. This corresponds to the (1R,2R) and (1S,2S) enantiomeric pair. For instance, in a chair conformation, one substituent would be in an axial position while the other is equatorial, or both could be equatorial.

Cis Isomers : In the cis configuration, the hydroxyl and benzylamino groups are on the same side of the ring. This would correspond to the (1R,2S) and (1S,2R) enantiomeric pair. In a chair conformation, one substituent would be axial and the other equatorial.

It is important to note that cis and trans isomers are diastereomers of each other. They have different physical and chemical properties.

Conformational Analysis and Stability of Stereoisomers

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. The stability of the various stereoisomers of this compound is intrinsically linked to the conformational preferences of the substituent groups.

Chair Conformations and Ring Inversion

The cyclohexane ring can undergo a process called ring inversion or chair flipping, where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The two chair conformers are in a dynamic equilibrium, but the equilibrium will favor the more stable conformation.

For the trans-isomers of this compound, a ring flip of a diaxial conformer would lead to a diequatorial conformer. For the cis-isomers, a ring flip interconverts two conformers where one group is axial and the other is equatorial.

Substituent Effects on Conformation

The relative stability of different chair conformations is primarily determined by steric interactions. Substituents in the axial position experience greater steric hindrance, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring. Consequently, there is a general preference for larger substituents to occupy the equatorial position.

For trans-(1R,2R)- or (1S,2S)-2-(benzylamino)cyclohexanol, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions.

For the cis-isomers, both chair conformers will have one axial and one equatorial substituent. The preferred conformation will be the one where the bulkier group (the benzylamino group) occupies the equatorial position.

Furthermore, in the case of this compound, the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group can influence conformational preferences. In the trans-diaxial conformation, the distance between the two groups might allow for such an interaction, which could partially offset the steric strain. However, in polar solvents, intermolecular hydrogen bonding with the solvent would likely dominate. For trans-2-aminocyclohexanol derivatives, studies have shown that upon protonation of the amino group, a conformer with both the ammonium and hydroxyl groups in equatorial positions becomes predominant due to favorable intramolecular hydrogen bonding and electrostatic interactions researchgate.net. This suggests that in the protonated form of trans-2-(benzylamino)cyclohexanol, the diequatorial conformation would be even more stabilized.

Below is a table summarizing the general conformational preferences for the diastereomers of this compound.

| Isomer | Substituent Orientation | More Stable Chair Conformation | Rationale |

| Trans | (1,2-diequatorial) or (1,2-diaxial) | Diequatorial | Minimizes 1,3-diaxial steric strain for both bulky groups. |

| Cis | (1-axial, 2-equatorial) or (1-equatorial, 2-axial) | Benzylamino group equatorial | The larger benzylamino group avoids the more sterically hindered axial position. |

Intramolecular Interactions and Conformational Preferences

The stereochemical configuration of this compound isomers profoundly influences their three-dimensional shape and stability. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. stereoelectronics.org The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The conformational equilibrium for each stereoisomer is determined by a balance of steric interactions and stabilizing intramolecular forces, most notably hydrogen bonding between the hydroxyl (-OH) and amino (-NH-) groups. westmont.edu

Conformational Analysis of trans-Isomers

The trans isomers of this compound exist in a dynamic equilibrium between two chair conformations: one with both substituents in equatorial positions (diequatorial or e,e) and one with both in axial positions (diaxial or a,a).

Generally, the diequatorial conformer is significantly more stable due to the avoidance of destabilizing 1,3-diaxial interactions. stereoelectronics.orgyoutube.com When a substituent is in an axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring. Placing the bulky benzylamino group in an equatorial position is strongly favored. However, the formation of an intramolecular hydrogen bond can influence this equilibrium. In the parent compound, trans-2-aminocyclohexanol, the stability of the conformers is highly dependent on the solvent. westmont.edu In non-polar solvents, intramolecular hydrogen bonding can stabilize conformers that might otherwise be sterically unfavorable, whereas polar solvents compete for hydrogen bonding, favoring conformations that maximize solvation. westmont.edu

In the diequatorial (e,e) conformation, the C-O and C-N bonds have a gauche relationship, which is not optimal for a linear hydrogen bond. The diaxial (a,a) conformation places the groups in an anti-periplanar arrangement, which is unsuitable for intramolecular hydrogen bonding. However, slight torsional adjustments in the diequatorial conformer can allow for a weak O-H···N hydrogen bond, which adds a degree of stability. Studies on related trans-2-aminocyclohexanol derivatives show that upon protonation of the amino group, an intramolecular hydrogen bond strongly stabilizes the diequatorial conformer. researchgate.net For the neutral molecule, this stabilizing effect is present but less pronounced.

| Conformer (trans-Isomer) | Substituent Positions | Key Interactions | Relative Stability |

| Conformer A | OH: equatorialNHBn: equatorial | - Minimizes 1,3-diaxial steric strain.- Potential for weak intramolecular O-H···N hydrogen bond. | Highly favored |

| Conformer B | OH: axialNHBn: axial | - Significant 1,3-diaxial steric strain from both groups.- Geometry is unfavorable for intramolecular hydrogen bonding. | Highly disfavored |

Conformational Analysis of cis-Isomers

The cis isomers exist as an equilibrium between two chair conformations that both have one axial and one equatorial substituent (a,e and e,a). Ring flipping interconverts these two forms. sapub.org The equilibrium will favor the conformer that places the larger substituent—the benzylamino group—in the more stable equatorial position to minimize steric strain. stereoelectronics.org

A key feature of the cis isomers is that in both chair conformations, the hydroxyl and amino groups are in a gauche orientation, which is a favorable geometry for the formation of an intramolecular hydrogen bond. nih.gov This O-H···N bond stabilizes the molecule by forming a pseudo-six-membered ring. The presence of this bond can influence the conformational equilibrium. The conformer that allows for a stronger hydrogen bond (i.e., optimal bond distance and angle) may be more populated, even if it places the larger group in the less sterically favored axial position. Therefore, the final equilibrium is a delicate balance between minimizing the steric penalty of placing the benzylamino group in an axial position and maximizing the energetic gain from the intramolecular hydrogen bond.

| Conformer (cis-Isomer) | Substituent Positions | Key Interactions | Relative Stability |

| Conformer C | OH: axialNHBn: equatorial | - Benzylamino group is in the sterically favored equatorial position.- Strong potential for stabilizing intramolecular O-H···N hydrogen bond. | Favored |

| Conformer D | OH: equatorialNHBn: axial | - Benzylamino group is in the sterically disfavored axial position.- Strong potential for stabilizing intramolecular O-H···N hydrogen bond. | Disfavored |

Advanced Synthetic Methodologies for 2 Benzylamino Cyclohexanol and Its Chiral Precursors

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining the desired enantiomers of 2-(benzylamino)cyclohexanol, which are essential for their applications in asymmetric catalysis.

Aminolysis of Cyclohexene (B86901) Oxide with Benzylamine (B48309)

A prominent method for synthesizing racemic trans-2-(benzylamino)cyclohexanol involves the aminolysis of cyclohexene oxide with benzylamine. lookchem.com This reaction is a nucleophilic ring-opening of the epoxide. A particularly effective and environmentally conscious approach utilizes hot water (80–90°C) as the reaction medium, which drives the reaction to completion in about 3.5 hours without the need for organic solvents or catalysts. This method results in the stereoselective formation of the trans product due to the preferred trans-diaxial opening of the epoxide ring. The yield of racemic trans-2-(benzylamino)cyclohexanol using this green chemistry approach can be as high as 92%.

Another protocol involves heating cyclohexene oxide and benzylamine in a sealed autoclave at high temperatures, which can yield the product in nearly quantitative amounts (99%). orgsyn.org Catalytic approaches also exist, such as the use of calcium trifluoromethanesulfonate, which facilitates the reaction to produce the trans-1,2-amino alcohol exclusively with a 91% yield. lookchem.com

Click to view interactive data table

| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free Aminolysis | Water | 80–90°C | 3.5 hours | 92% | |

| Autoclave Synthesis | None | 250°C (preheated oven) | 6 hours | 99% | orgsyn.org |

| Catalytic Aminolysis | Calcium trifluoromethanesulfonate | Not specified | Not specified | 91% | lookchem.com |

Reductive Amination Strategies with Cyclohexanone (B45756) Derivatives

Reductive amination of cyclohexanone with benzylamine presents another viable synthetic route. smolecule.comevitachem.comevitachem.compearson.com This two-step process typically involves the initial formation of an imine from the reaction of cyclohexanone and benzylamine, followed by the in-situ hydrogenation of the imine to the desired secondary amine. researchgate.net Various catalysts can be employed for the hydrogenation step, with gold-based catalysts supported on materials like titanium dioxide (TiO₂) and cerium dioxide (CeO₂) showing good efficacy. researchgate.net For instance, using a 4 wt% Au/TiO₂ or 4 wt% Au/CeO₂/TiO₂ catalyst at 100°C under 30 bar of hydrogen pressure in toluene (B28343) can result in yields of 72% and 79%, respectively. researchgate.net

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods provide an elegant and highly enantioselective pathway to chiral amino alcohols. These strategies often employ enzymes for the kinetic resolution of a racemic precursor, followed by chemical transformations to yield the final product. researchgate.net For instance, a lipase (B570770) such as Burkholderia cepacia lipase can be used to resolve racemic trans-2-aminocyclopentanol derivatives, which can then be chemically modified to introduce the benzylamino group. researchgate.net

One documented chemoenzymatic synthesis involves the use of dimethyl 2-(3-benzylamino-3-oxopropyl)-4-oxoglutarate, though this specific route can be compromised by a competitive oxidation side reaction. datapdf.com

Chiral Resolution Techniques

For synthetic routes that yield a racemic mixture of this compound, chiral resolution is necessary to separate the enantiomers.

Diastereomeric Salt Formation with Chiral Acids

A widely used and efficient method for resolving racemic trans-2-(benzylamino)cyclohexanol is through diastereomeric salt formation with a chiral resolving agent.

The sequential use of (R)- and (S)-mandelic acid is a well-established and preparatively straightforward protocol for resolving racemic trans-2-(benzylamino)cyclohexanol. orgsyn.orgscilit.comacs.org The process involves treating the racemic amino alcohol with 0.5 equivalents of one enantiomer of mandelic acid (e.g., (S)-mandelic acid) in a suitable solvent like methanol (B129727) or a mixture of ethyl acetate (B1210297) and diethyl ether. orgsyn.org This leads to the formation of a diastereomeric salt with one of the amino alcohol's enantiomers, which can then be separated by fractional crystallization.

Subsequently, the other enantiomer of mandelic acid ((R)-mandelic acid) is used to crystallize the remaining amino alcohol enantiomer from the mother liquor. orgsyn.org This sequential method is highly efficient, capable of delivering both enantiomers of trans-2-(benzylamino)cyclohexanol with an enantiomeric excess (ee) of over 99%. orgsyn.orgscilit.comacs.org A simple aqueous workup procedure allows for the recovery of the mandelic acid in high yield. orgsyn.orgscilit.comacs.org The resolved diastereomeric salts are then treated with a base, such as sodium hydroxide, to liberate the enantiopure (1R,2R)- and (1S,2S)-trans-2-(benzylamino)cyclohexanol.

Click to view interactive data table

| Parameter | Details | Reference |

|---|---|---|

| Resolving Agent | (R)- and (S)-Mandelic Acid | orgsyn.orgscilit.comacs.org |

| Solvent | Methanol or Ethyl Acetate/Diethyl Ether | orgsyn.org |

| Enantiomeric Excess (ee) Achieved | >99% | orgsyn.orgscilit.comacs.org |

| Overall Yield | 78–80% |

Resolution using Di-p-toluoyl-L-tartaric Acid

The classical method of chemical resolution via diastereomeric salt formation is a well-established and effective technique for separating enantiomers of racemic compounds like this compound. This method relies on the reaction of the racemic amine with a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic trans-2-(benzylamino)cyclohexanol, Di-p-toluoyl-L-tartaric acid has been identified as a suitable chiral resolving agent. acs.org This acid is a derivative of tartaric acid, an inexpensive and readily available chiral compound. researchgate.net The general principle involves dissolving the racemic amino alcohol and the chiral acid in an appropriate solvent. google.com One of the diastereomeric salts, being less soluble in the chosen solvent system, preferentially crystallizes out of the solution.

After separation by filtration, the less soluble salt is treated with a base to neutralize the resolving agent and liberate the optically pure enantiomer of the amino alcohol. orgsyn.org The more soluble diastereomeric salt remains in the filtrate and can be subsequently treated to recover the other enantiomer. The resolving agent itself can often be recovered and reused, making the process economical. orgsyn.org The success of this method is highly dependent on the choice of solvent, temperature, and crystallization conditions to maximize the difference in solubility between the diastereomeric salts. google.comlookchem.com

Kinetic Resolution Methods

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative for obtaining enantiopure amino alcohols. This technique utilizes enzymes, most commonly lipases, as chiral catalysts. unipd.it In the context of resolving racemic this compound, the process typically involves the enantioselective acylation of the alcohol functional group. unipd.it

The lipase selectively catalyzes the acylation of one enantiomer of the racemic amino alcohol at a much faster rate than the other. unipd.it This results in a mixture containing one enantiomer in its acylated form (as an ester) and the other enantiomer as the unreacted alcohol. These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods.

Commonly used acyl donors include simple vinyl esters, such as vinyl acetate. nih.gov Lipases from various microbial sources have been successfully employed for the kinetic resolution of aminocyclohexanol derivatives and related structures. researchgate.netmdpi.com Among these, lipases from Pseudomonas species have demonstrated high enantioselectivity. researchgate.netnih.gov The efficiency of the resolution is influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.gov

Table 1: Lipases Used in the Kinetic Resolution of Cyclohexanol (B46403) Derivatives (Data based on resolutions of related aminocyclohexanol precursors)

| Lipase Source | Reaction Type | Typical Acyl Donor/Substrate | Enantioselectivity (E-value) | Reference |

| Pseudomonas sp. (Lipase PS, Lipase AK) | Acetylation | 2-azidocycloalkanols | High | researchgate.net |

| Pseudomonas cepacia (immobilized) | Hydrolysis | trans-2-azidocyclohexyl acetate | High | nih.gov |

| Burkholderia cepacia (BCL) | Acetylation | 2-alkanols | Good | nih.gov |

| Novozyme 435 (Candida antarctica lipase B) | Acetylation | trans-2-Azidocyclohexanol | Excellent (ee > 99%) | researchgate.net |

Chromatographic Enantioseparation (e.g., CSP-HPLC)

Direct separation of enantiomers by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool. researchgate.net This technique relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. nih.gov

For the enantioseparation of this compound and similar chiral amino alcohols, polysaccharide-based CSPs are particularly effective. chromatographyonline.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a broad range of applicability. nih.gov The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. nih.gov For instance, cellulose tris(cyclohexylcarbamate) has been shown to be an effective CSP for related compounds. nih.gov

The choice of mobile phase is critical for achieving optimal separation and can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com The development of smaller particle sizes for CSPs has enabled the transition to ultra-high-performance liquid chromatography (UHPLC), allowing for significantly faster and more efficient separations. chromatographyonline.com Derivatization of the analyte, for example with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), can also be employed to enhance detection and separation in certain cases, particularly with reversed-phase chiral HPLC. nih.gov

Derivatization and Analog Synthesis

Debenzylation to Enantiopure 2-Aminocyclohexanol (B3021766)

Once enantiomerically pure this compound is obtained through resolution, the benzyl (B1604629) protecting group on the nitrogen atom can be readily removed to yield the versatile chiral building block, 2-aminocyclohexanol. acs.orgacs.org The most common and efficient method for this transformation is catalytic hydrogenolysis. orgsyn.org

This process involves the reaction of the enantiopure N-benzylated amino alcohol with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is typically carried out at low hydrogen pressure and slightly elevated temperatures, effectively cleaving the carbon-nitrogen bond of the benzyl group while preserving the stereochemical integrity of the chiral centers. The resulting primary amine, enantiopure trans-2-aminocyclohexanol, is a valuable intermediate for the synthesis of a wide array of other chiral molecules. acs.orgscilit.com The simple workup procedure and high yields make this a practical step for multi-gram scale synthesis.

Table 2: Typical Conditions for Debenzylation of this compound

| Parameter | Condition | Reference |

| Substrate | Enantiopure trans-2-(benzylamino)cyclohexanol | |

| Catalyst | 5% Palladium on Carbon (Pd/C) | |

| Gas | Hydrogen (H₂) | |

| Pressure | 1 atm | |

| Temperature | 30–40 °C | |

| Yield | ~95% |

Preparation of Substituted Aminoalcohol Derivatives

The enantiopure 2-aminocyclohexanol obtained from the debenzylation step serves as a key starting material for the synthesis of a diverse range of substituted amino alcohol derivatives. acs.orgacs.org The presence of two distinct functional groups, the primary amine and the secondary alcohol, allows for selective modifications to create new, complex chiral structures.

The primary amino group can be subjected to various reactions, such as alkylation, acylation, or sulfonylation, to introduce a wide variety of substituents. This accessibility makes enantiopure 2-aminocyclohexanol a valuable scaffold in the preparation of chiral ligands for asymmetric catalysis. scilit.comcapes.gov.br These ligands have been successfully applied in reactions like asymmetric transfer hydrogenations and organometallic additions to aldehydes, achieving high levels of enantioselectivity. orgsyn.orgacs.org Furthermore, the amino alcohol can be a precursor for synthesizing other important chiral building blocks, such as enantiomerically pure cis-diaminocyclohexane and chiral cis-amino thiol derivatives. orgsyn.org

Synthesis of Cyclic Derivatives (e.g., Oxazolines, Oxazaborolidines, Schiff Bases, 1,3-Oxazines)

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of various cyclic derivatives that are pivotal in asymmetric catalysis and organic synthesis. The preparation of these derivatives often commences with the debenzylation of the parent compound to yield the corresponding primary amino alcohol, (1R,2R)- or (1S,2S)-2-aminocyclohexanol. orgsyn.orgacs.org This key intermediate is then subjected to various cyclization strategies to afford a range of functionalized heterocyclic compounds. orgsyn.org

Oxazolines

Oxazolines, particularly those possessing chiral backbones, are a prominent class of ligands for asymmetric catalysis. The synthesis of oxazolines from this compound typically involves a two-step sequence. First, the protective benzyl group is removed via hydrogenolysis to give trans-2-aminocyclohexanol. acs.org The resulting amino alcohol is then reacted with a carboxylic acid or one of its derivatives (such as an acid chloride or nitrile) to form an N-(β-hydroxy)amide intermediate. This intermediate undergoes subsequent dehydrative cyclization to furnish the final oxazoline (B21484) ring. researchgate.netmdpi.com

Several methods have been developed for the crucial cyclization step, employing various reagents to promote the formation of the C-O bond. mdpi.comorganic-chemistry.org

General Synthetic Pathway:

Debenzylation: Removal of the benzyl group from this compound, typically using catalytic hydrogenation (e.g., Pd/C, H₂).

Amide Formation: Acylation of the resulting 2-aminocyclohexanol with a suitable carboxylic acid derivative.

Cyclization: Intramolecular dehydration of the N-(β-hydroxy)amide to form the oxazoline ring. This step can be promoted by various reagents. mdpi.com

| Cyclization Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Triflic Acid (TfOH) | Promotes efficient dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct. mdpi.com | TfOH in a suitable solvent. mdpi.com |

| Copper-NHC Complexes | Catalyzes the reaction of nitriles with amino alcohols, providing a milder route to 2-substituted oxazolines. organic-chemistry.org | Copper-N-heterocyclic carbene catalyst. organic-chemistry.org |

| Thionyl Chloride (SOCl₂) | A classic method where the alcohol is converted to a chlorosulfite ester, followed by intramolecular nucleophilic attack by the amide oxygen. | SOCl₂ in an inert solvent like CH₂Cl₂ or THF. |

| Burgess Reagent | A mild reagent for dehydrating secondary alcohols, facilitating cyclization under neutral conditions. mdpi.com | Burgess reagent in a non-polar solvent. mdpi.com |

Oxazaborolidines

Chiral oxazaborolidines are highly effective catalysts for the enantioselective reduction of prochiral ketones and other carbonyl compounds. These catalysts are readily synthesized from β-amino alcohols. Following the debenzylation of this compound, the resulting chiral trans-2-aminocyclohexanol is reacted with a borane (B79455) source, such as a borane-dimethyl sulfide (B99878) (BMS) complex or borane-THF complex, to form the heterocyclic oxazaborolidine ring. orgsyn.orggoogle.com The reaction proceeds via the formation of an amine-borane and an alcohol-borane adduct, followed by the elimination of hydrogen gas to yield the cyclic product. google.com

General Synthetic Pathway:

Debenzylation: Hydrogenolytic cleavage of the N-benzyl group from this compound. acs.org

Cyclization: Reaction of the free 2-aminocyclohexanol with a borane reagent.

| Borane Source | Description | Typical Conditions |

|---|---|---|

| Borane Dimethyl Sulfide (BMS) | A common and stable source of borane for the preparation of oxazaborolidines. google.com | Refluxing in an inert, high-boiling solvent like toluene or xylene with azeotropic removal of water. |

| Catecholborane | Used in some preparations, often involving exchange reactions with other boron-containing species. ucl.ac.uk | Reaction in an inert solvent such as THF or toluene. ucl.ac.uk |

| Borane-THF | A solution of borane in tetrahydrofuran, used as a convenient borane source. google.com | Reaction in THF at room temperature or with gentle heating. google.com |

Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. gsconlinepress.com They are versatile intermediates and ligands in coordination chemistry. gsconlinepress.comdergipark.org.tr The synthesis of Schiff bases from this compound first requires the removal of the benzyl group to unmask the primary amine functionality of the 2-aminocyclohexanol. orgsyn.org The resulting chiral amino alcohol is then condensed with a selected aldehyde or ketone, typically under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. dergipark.org.tr

General Synthetic Pathway:

Debenzylation: Catalytic hydrogenation to remove the benzyl group. acs.org

Condensation: Reaction of 2-aminocyclohexanol with a carbonyl compound (aldehyde or ketone). This reaction is often catalyzed by a trace amount of acid. gsconlinepress.com

| Carbonyl Compound | Resulting Schiff Base Type | Typical Conditions |

|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | N-benzylidene derivative | Reflux in an alcohol solvent (e.g., ethanol, methanol) with azeotropic removal of water. gsconlinepress.com |

| Substituted Aromatic Aldehydes (e.g., Salicylaldehyde) | N-salicylidene derivative | Stirring at room temperature or refluxing in ethanol. dergipark.org.tr |

| Aliphatic Ketones (e.g., Acetone) | N-isopropylidene derivative | Reaction in the neat ketone or in a solvent with a dehydrating agent (e.g., molecular sieves). |

| Aromatic Ketones (e.g., Acetophenone) | N-(1-phenylethylidene) derivative | Reflux in a high-boiling solvent like toluene with a Dean-Stark trap to remove water. nih.gov |

1,3-Oxazines

1,3-Oxazines are six-membered heterocyclic compounds containing nitrogen and oxygen atoms at the 1- and 3-positions. Their synthesis typically involves the condensation of a 1,3-amino alcohol with a carbonyl compound or multi-component reactions, such as the condensation of an amine, formaldehyde, and a phenol (B47542) or naphthol derivative. academie-sciences.frijrpr.com

The structure of this compound is that of a 1,2-amino alcohol. This substitution pattern is not directly amenable to the standard synthetic routes for forming the 1,3-oxazine ring, which necessitate a 1,3-relationship between the amine and hydroxyl functionalities. While a valuable precursor for many other heterocyclic systems, this compound is not a typical starting material for 1,3-oxazines. The synthesis of 1,3-oxazines generally proceeds via pathways that accommodate 1,3-bifunctional substrates. academie-sciences.frresearchgate.net

Common Synthetic Methods for 1,3-Oxazines (for comparison):

Three-Component Reaction: Condensation of a primary amine, formaldehyde, and an activated phenol or naphthol, often catalyzed by an acid or base. academie-sciences.fr

From 1,3-Aminoalcohols: Reaction of a 1,3-amino alcohol with an aldehyde or ketone to form a hexahydropyrimidine (B1621009) intermediate, which can then be further manipulated.

Cyclization of Propargyl Amines: Gold-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides can yield highly substituted 4H-benzo[d] Current time information in Bangalore, IN.amazonaws.comoxazines. nih.gov

Mechanistic Investigations of Reactions Involving 2 Benzylamino Cyclohexanol

Proposed Reaction Pathways in Asymmetric Catalysis

In asymmetric catalysis, 2-(benzylamino)cyclohexanol typically functions as a bidentate ligand, coordinating to a metal center through its amino and hydroxyl groups. A common application is in the ruthenium-catalyzed transfer hydrogenation of ketones. The proposed catalytic cycle for this transformation provides a clear example of the ligand's role.

Initially, a ruthenium precursor reacts with the chiral this compound ligand to form an active catalyst, often in the presence of a base. This active species, a ruthenium hydride, is then responsible for the reduction. The ketone substrate coordinates to the metal center. The geometry of the chiral ligand dictates the preferred orientation of the approaching ketone, positioning one of its prochiral faces towards the ruthenium-bound hydride. The key stereodetermining step is the transfer of the hydride from the metal to the carbonyl carbon of the ketone. The pathway that minimizes steric repulsion and maximizes stabilizing interactions between the ligand and the substrate is strongly favored, leading to the formation of one enantiomer of the secondary alcohol in excess. scilit.com Following the hydride transfer, the resulting chiral alcohol product is released, and the catalyst is regenerated to continue the cycle.

Applications in phenyl transfer reactions to aldehydes follow a similar logic, where the ligand controls the facial selectivity of the aldehyde during the nucleophilic attack by the phenyl group. scilit.comresearchgate.net The consistent high enantiomeric excesses achieved, often exceeding 96% ee, underscore the efficiency of the chiral induction directed by the ligand. scilit.com

Role of the Chiral Ligand in Transition State Stabilization

The fundamental principle of asymmetric catalysis is the energetic differentiation of the diastereomeric transition states that lead to the different product enantiomers. acs.org The chiral ligand, this compound, creates a unique and rigid three-dimensional environment around the metal's active site. scbt.com This chiral pocket is responsible for stabilizing one transition state over the other.

The stabilization arises from a combination of non-covalent interactions and steric effects. acs.orgnih.gov The bulky benzyl (B1604629) and cyclohexyl groups of the ligand create significant steric hindrance, which forces the substrate to adopt a specific orientation to fit into the active site. scbt.com This lock-and-key-like interaction minimizes steric clashes in the preferred transition state.

At the heart of the catalytic process is the stereodetermining transition state, which dictates the stereochemical outcome. acs.org The catalyst's role is to lower the activation energy of the reaction; by selectively stabilizing the transition state for the formation of one enantiomer more than the other, it directs the reaction's selectivity. catalysis.blogcsbsju.edu The difference in energy between the two diastereomeric transition states (ΔΔG‡) determines the enantiomeric excess of the product. Even small differences in stabilization energy can lead to high levels of enantioselectivity. The effectiveness of ligands like this compound lies in their ability to maximize these stabilizing interactions—including hydrogen bonds and van der Waals forces—in one transition state while introducing destabilizing steric repulsions in the other. acs.org

| Substrate (Aryl Ketone) | Product (Chiral Alcohol) | Enantiomeric Excess (% ee) |

|---|---|---|

| Acetophenone | 1-Phenylethanol | up to 96% |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | High |

| 1-Indanone | 1-Indanol | High |

Hydrogen Bonding and Chiral Recognition Mechanisms

Hydrogen bonding is a critical component of the chiral recognition mechanism for amino alcohol ligands. nih.govrsc.org The this compound molecule possesses both a hydroxyl (O-H) group and an amino (N-H) group, which can act as hydrogen bond donors. These groups play a pivotal role in orienting the substrate within the catalyst's chiral pocket. nih.gov

In the context of reducing a ketone, for instance, the substrate's carbonyl oxygen can act as a hydrogen bond acceptor. A hydrogen bond can form between the ligand's hydroxyl or amino group and the substrate's carbonyl oxygen. nih.gov This interaction serves two main purposes:

Anchoring and Orientation : It locks the substrate into a specific position and orientation relative to the catalytic center, which is essential for effective chiral discrimination. nih.gov

Electronic Activation : The hydrogen bond polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride.

Stereoelectronic Effects on Reactivity and Selectivity

Beyond steric hindrance and hydrogen bonding, stereoelectronic effects play a subtle yet crucial role in determining the reactivity and selectivity of catalysts derived from this compound. wikipedia.orgwiley.com These effects arise from the spatial arrangement of orbitals and the interactions between them. wikipedia.org The orientation of bonding, non-bonding, and anti-bonding orbitals can stabilize or destabilize specific conformations and transition states. wiley.comnumberanalytics.com

The synthesis of the trans isomer of this compound itself provides a clue to the importance of these effects. The ring-opening of cyclohexene (B86901) oxide by an amine proceeds via a trans-diaxial attack, a pathway favored by stereoelectronic principles for optimal orbital overlap.

In a catalytic context, the lone pair electrons on the nitrogen and oxygen atoms of the ligand, as well as the sigma (σ) bonds of the cyclohexane (B81311) ring, are involved in the electronic environment of the metal center. The alignment of these orbitals with the orbitals of the substrate and the metal in the transition state is critical. For instance, a stabilizing interaction can occur between a filled orbital (like a non-bonding lone pair or a σ-bond) and a nearby empty anti-bonding orbital (σ* or π*). This phenomenon, known as hyperconjugation, can lower the energy of a specific transition state geometry. wikipedia.orgresearchgate.net

These stereoelectronic factors can influence the reaction pathway by favoring certain orientations of the nucleophile and the electrophile, thereby determining the stereochemistry of the product. numberanalytics.com The interplay between these subtle orbital interactions and more obvious steric effects is complex, but essential for achieving high levels of control in asymmetric catalysis. researchgate.net

| Influencing Factor | Description | Relevance to this compound |

|---|---|---|

| Steric Hindrance | Repulsive forces due to the spatial arrangement of bulky groups. numberanalytics.com | The benzyl and cyclohexyl groups create a defined chiral pocket, directing the substrate's approach. scbt.com |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). rsc.org | The -OH and -NH groups can form H-bonds with the substrate (e.g., a ketone's carbonyl), anchoring it in a specific orientation. nih.gov |

| Stereoelectronic Effects | Effects on structure and reactivity arising from the spatial arrangement of orbitals. wikipedia.org | Orbital overlap (e.g., n→σ*) can stabilize the favored transition state geometry, influencing selectivity. wikipedia.orgresearchgate.net |

| Conformational Rigidity | A rigid ligand structure reduces the number of possible transition states, enhancing selectivity. numberanalytics.com | The cyclohexane ring and bidentate coordination to the metal impart rigidity to the catalytic complex. |

Applications in Asymmetric Catalysis

Chiral Ligand for Metal-Catalyzed Reactions

Optically active 2-(benzylamino)cyclohexanol and its derivatives are extensively used as ligands that coordinate with metal centers to form chiral catalysts. These catalysts are instrumental in transferring chirality to prochiral substrates in a range of important chemical reactions.

Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol has been successfully applied as a chiral ligand in the titanium-catalyzed asymmetric addition of phenyl groups to benzaldehyde (B42025). In these reactions, the in-situ generated catalyst, typically from Ti(OiPr)₄ and the amino alcohol ligand, effectively controls the facial selectivity of the nucleophilic attack on the aldehyde. Research has demonstrated that these catalyzed reactions can produce the corresponding chiral diarylmethanols with high enantiomeric excess (ee). For instance, the use of these optically active aminocyclohexanols as ligands has led to products with up to 96% ee. acs.orgnih.govthieme-connect.com The reaction involves the transfer of a phenyl group from a phenyltitanium reagent, formed from PhLi or PhMgBr and a titanium source, to the benzaldehyde.

Table 1: Asymmetric Phenyl Transfer to Benzaldehyde This table is interactive. Use the filters to view specific data.

| Ligand Configuration | Metal Source | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (1S,2S)-trans | Ti(OiPr)₄ | 92% | acs.orgthieme-connect.com |

The same class of amino alcohol ligands is also highly effective in the asymmetric transfer hydrogenation of aryl ketones. acs.orgthieme-connect.com This process typically involves a ruthenium or rhodium catalyst and uses a simple alcohol, like isopropanol, as the hydrogen source. The chiral ligand, coordinated to the metal, facilitates the enantioselective reduction of the ketone to the corresponding secondary alcohol. The enantioselectivities achieved in these reactions are often high, reaching up to 96% ee. nih.govthieme-connect.com The debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol provides access to a variety of derivatives, which have also been successfully applied in these transfer hydrogenation reactions. researchgate.net

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone This table is interactive. Use the filters to view specific data.

| Ligand Configuration | Metal Catalyst | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (1R,2R)-trans derivative | Ru(II) complex | up to 96% | acs.orgthieme-connect.com |

The enantioselective addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Various amino alcohol derivatives have been explored as catalysts for this transformation, where they coordinate to the zinc atom and direct the ethyl group addition to one of the enantiotopic faces of the aldehyde. researchgate.net While direct application of this compound is less common, related aminodiol derivatives based on other cyclic backbones have been synthesized and tested. researchgate.netbeilstein-journals.org For example, a library of monoterpene-based aminodiols used as chiral catalysts in the addition of diethylzinc to benzaldehyde resulted in moderate to excellent enantioselectivity. researchgate.net These studies consistently show that the stereochemistry and structure of the ligand are crucial for achieving high yields and enantiomeric excesses in the resulting 1-phenyl-1-propanol (B1198777) product. researchgate.netbeilstein-journals.org

The α-iminol rearrangement is an isomerization reaction that converts α-hydroxy imines into α-amino ketones. researchgate.netjst.go.jp The development of a catalytic asymmetric version of this rearrangement has been a significant challenge. Extensive screening has revealed that while various chiral ligands can be employed, the most successful catalysts to date are not based on this compound. Instead, zirconium complexes of sterically hindered binaphthol-derived ligands, such as VANOL, have emerged as exceptionally effective, providing α-amino ketone products with enantiomeric excesses ranging from 97% to over 99% for a wide array of substrates. acs.orgnih.govthieme-connect.com The catalyst system, which can be prepared from Zr(OiPr)₄, (R)-VANOL, and N-methylimidazole, has been shown to be highly efficient even at low catalyst loadings. acs.orgsemanticscholar.org There is currently a lack of literature describing the application of this compound or its direct derivatives as the primary chiral ligand in this specific transformation.

Organocatalysis Involving this compound Derivatives

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. d-nb.info This field has grown into a major pillar of asymmetric synthesis, with catalysts such as proline, cinchona alkaloids, and thioureas being widely used. semanticscholar.orgacs.org These catalysts operate through various activation modes, including enamine and iminium ion formation or hydrogen bonding. d-nb.info

While this compound is a cornerstone chiral ligand in metal-catalyzed reactions, its direct use or the use of its simple derivatives as metal-free organocatalysts is not prominently featured in the literature. The primary role of this compound and its analogues is to act in concert with a metal. However, it is important to note that the debenzylation of trans-2-(N-benzyl)amino-1-cyclohexanol yields trans-2-aminocyclohexanol. researchgate.net This resulting primary amino alcohol is a versatile building block that can be further derivatized to generate a wide range of chiral ligands and auxiliaries, though their main application remains in metal-mediated catalysis rather than in a purely organocatalytic capacity. researchgate.net

Influence of Ligand Structure and Stereochemistry on Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by this compound-metal complexes is profoundly influenced by the ligand's structure. Key factors include the absolute configuration of the stereocenters, the cis or trans relationship between the amino and hydroxyl groups, and the nature of the substituents on the nitrogen and oxygen atoms. thieme-connect.com

The trans-diastereomer of this compound is most commonly used because its rigid conformation upon chelation to a metal ion leads to a more defined and effective chiral pocket for discriminating between the prochiral faces of the substrate. nih.govthieme-connect.com Studies comparing different regioisomers and diastereoisomers of related aminodiol ligands in the diethylzinc addition to benzaldehyde have shown that subtle changes in the ligand's three-dimensional structure can lead to significant variations in enantioselectivity, and can even invert the configuration of the major product. researchgate.netbeilstein-journals.org For instance, in some systems, less sterically demanding ligands have been observed to provide higher enantioselectivity. The stereochemical integrity of the ligand is paramount; enantiopure ligands with greater than 99% ee are required to achieve high enantioselectivity in the final product. thieme-connect.com

Computational Chemistry and Theoretical Studies

Conformational Analysis using Quantum Chemical Methods (DFT, Ab Initio, MP2)

Energy Landscapes and Minima Identification

To identify the most stable conformations (energy minima), computational chemists generate a potential energy surface by systematically changing the key dihedral angles of the molecule and calculating the energy at each point. mdpi.comtheses.cz For 2-(benzylamino)cyclohexanol, this involves rotation around the C-O, C-N, and N-benzyl bonds.

Solvent Effects in Conformational Preference (e.g., PCM, explicit solvation models)

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. nih.gov Computational models can account for these effects in two primary ways: implicit and explicit solvation models.

The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netunibo.it This model is effective at capturing the general electrostatic interactions between the solute and the solvent. For a molecule like this compound, polar solvents would be expected to stabilize conformers with larger dipole moments.

Explicit solvation models involve including individual solvent molecules in the calculation. While computationally much more demanding, this approach allows for the specific modeling of direct interactions like hydrogen bonding between the solute and the solvent. acs.org For amino alcohols, solvents capable of hydrogen bonding, such as methanol (B129727) or water, can compete with intramolecular hydrogen bonds, thus altering the conformational equilibrium. A study on a related compound showed a conformational stability difference of 10 kJ/mol between chloroform (B151607) and methanol, highlighting the significant role of solvent polarity.

Prediction of Spectroscopic Data (e.g., NMR, IR)

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra for structure verification. tau.ac.iljchemrev.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of an optimized molecular structure. tau.ac.il These calculations can predict the positions and intensities of characteristic peaks. For this compound, key predicted vibrations would include the O-H and N-H stretching frequencies, typically found in the 3200–3600 cm⁻¹ range, and the C-O stretching frequency. libretexts.org The precise position of the O-H stretch can be indicative of the strength of hydrogen bonding. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.ilnmrdb.org These calculations provide theoretical ¹H and ¹³C NMR spectra. acs.org For this compound, calculations would predict the chemical shifts for the protons on the cyclohexyl ring, the benzylic protons, and the aromatic protons, aiding in the assignment of complex experimental spectra. cdnsciencepub.com

Below is an interactive table showing typical experimental ¹H NMR chemical shift ranges for the functional groups found in this compound, which computational predictions aim to replicate.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) |

| Hydroxyl (-OH) | 1.5 - 2.0 |

| Aminomethyl (-CH₂-N) | 2.5 - 3.0 |

| Cyclohexyl (ring protons) | 1.0 - 2.5 |

| Benzyl (B1604629) (aromatic protons) | 7.2 - 7.4 |

Note: These are general ranges and can be influenced by solvent and specific conformation. libretexts.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate. sandiego.edu

For reactions involving this compound, such as its synthesis from cyclohexene (B86901) oxide and benzylamine (B48309), modeling can clarify the stereochemical outcome. The calculations can show why the nucleophilic attack of benzylamine occurs preferentially to yield the trans product. Furthermore, in catalytic applications, modeling can help understand how the ligand coordinates to a metal center and influences the reaction pathway. researchgate.net

Rational Design of Novel Chiral Ligands and Catalysts

This compound is a chiral ligand, and its derivatives are used in asymmetric catalysis. acs.orgresearchgate.net Computational modeling plays a crucial role in the rational design of new, more effective catalysts. nih.govalfachemic.com

By understanding the structure of the catalyst-substrate complex, researchers can make targeted modifications to the ligand to improve enantioselectivity. researchgate.net For example, DFT calculations can be used to model the transition states of the catalyzed reaction with different ligand variations. This allows for an in silico screening of potential ligands before undertaking their synthesis, saving significant time and resources. beilstein-journals.org The design principles often focus on modifying steric bulk or electronic properties to create a more effective chiral environment around the metal center. nih.govalfachemic.com

Studies on Intramolecular Hydrogen Bonding

The presence of both a hydroxyl (hydrogen bond donor) and an amino group (hydrogen bond acceptor) in this compound allows for the formation of an intramolecular hydrogen bond. jchemrev.com This interaction can significantly influence the molecule's conformation and reactivity. acs.orgnih.gov

Computational studies can quantify the strength and geometry of this hydrogen bond. mdpi.comjchemrev.com Methods like DFT can calculate the bond distance, angle, and the stabilization energy it provides. mdpi.com The presence of a strong O-H···N hydrogen bond can lock the molecule into a specific conformation, which can be crucial for its function as a chiral ligand in asymmetric catalysis. Computational analysis can also predict how the strength of this hydrogen bond changes in different solvents or upon protonation of the amine group under acidic conditions.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering granular information about the chemical environment of individual atoms. azooptics.com For 2-(benzylamino)cyclohexanol, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure and assessing diastereomeric purity.

¹H NMR and ¹³C NMR for Structural Elucidation and Diastereomeric Purity

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of this compound. azooptics.com The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. emerypharma.com Key signals include those for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the cyclohexanol (B46403) ring. The chemical shifts and coupling constants of the methine protons on the substituted carbons of the cyclohexyl ring are particularly important for distinguishing between different stereoisomers.

¹³C NMR spectroscopy complements ¹H NMR by providing a direct look at the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, confirming the presence of the cyclohexyl ring, the benzyl group, and the specific carbon atoms bonded to the hydroxyl and amino groups. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the stereochemistry, allowing for the differentiation of diastereomers. By comparing the number of signals and their chemical shifts in both ¹H and ¹³C NMR spectra, researchers can confirm the successful synthesis of the target compound and assess its diastereomeric purity. researchgate.net The presence of a single set of peaks indicates a pure diastereomer, while multiple sets suggest a mixture.

Table 1: Representative NMR Data for Cyclohexanol Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

|---|---|---|

| ¹H | 7.2-7.4 | Aromatic protons (benzyl group) |

| ¹H | 3.5-4.0 | Benzylic methylene protons (CH₂) |

| ¹H | 3.0-3.5 | Methine proton (CH-OH) |

| ¹H | 2.5-3.0 | Methine proton (CH-NH) |

| ¹H | 1.0-2.0 | Cyclohexyl ring protons |

| ¹³C | 127-140 | Aromatic carbons (benzyl group) |

| ¹³C | 70-80 | Carbon bearing hydroxyl group (C-OH) |

| ¹³C | 55-65 | Carbon bearing amino group (C-NH) |

| ¹³C | 50-55 | Benzylic methylene carbon (CH₂) |

| ¹³C | 20-40 | Other cyclohexyl ring carbons |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and the specific stereoisomer.

NOESY Experiments for Relative Configuration Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative stereochemistry of molecules by identifying protons that are close to each other in space. mdpi.comnih.gov For this compound, NOESY experiments are crucial for establishing the cis or trans relationship between the hydroxyl and benzylamino substituents on the cyclohexyl ring. researchgate.net

In a NOESY experiment, cross-peaks are observed between protons that are spatially proximate, typically within 5 Å. isibugs.org For the trans isomer of this compound, NOE correlations would be expected between the axial proton on the carbon bearing the hydroxyl group and the axial proton on the carbon bearing the amino group. Conversely, in the cis isomer, NOE signals might be observed between an axial proton and an equatorial proton on adjacent carbons, depending on the specific conformation of the ring. The presence or absence of these key NOE signals provides unambiguous evidence for the relative configuration of the stereocenters. mdpi.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. masterorganicchemistry.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. msu.edu

Key expected absorptions include:

O-H Stretch: A broad and strong band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group. libretexts.orgcore.ac.uk The broadness of this peak is often indicative of hydrogen bonding.

N-H Stretch: A medium intensity peak in the 3200-3600 cm⁻¹ range, corresponding to the secondary amine. libretexts.org This peak can sometimes be distinguished from the O-H stretch, although they can overlap.

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹, arising from the C-H bonds of the cyclohexyl ring and the benzylic methylene group. masterorganicchemistry.comlibretexts.org

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹, corresponding to the C-H bonds of the aromatic ring. masterorganicchemistry.com

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region, indicating the presence of the aromatic ring.

Furthermore, IR spectroscopy is a powerful tool for studying intermolecular and intramolecular hydrogen bonding. The position and shape of the O-H and N-H stretching bands can provide insights into the extent and nature of hydrogen bonding within the crystalline structure or in solution. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Amine | N-H stretch | 3200-3600 | Medium |

| Alkane (Cyclohexyl) | C-H stretch | 2850-2960 | Strong |

| Aromatic (Benzyl) | C-H stretch | 3000-3100 | Weak to Medium |

| Aromatic (Benzyl) | C=C stretch | 1450-1600 | Medium |

Raman Spectroscopy for Conformational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly useful for observing vibrations of non-polar bonds and symmetric stretches.

For this compound, Raman spectroscopy can provide detailed information about the conformation of the cyclohexyl ring. researchgate.net The low-frequency region of the Raman spectrum is sensitive to the skeletal vibrations of the ring, which can help in distinguishing between different chair or boat conformations. Studies on similar molecules like cyclohexanol have shown that Raman spectra can differentiate between axial and equatorial conformers. researchgate.netias.ac.in This technique can supplement NMR data in providing a complete picture of the molecule's three-dimensional structure in different phases.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation (e.g., LCMS, HR-MS)

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and purity of this compound. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS) are commonly employed.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the analysis of the compound's purity by separating it from any starting materials, byproducts, or other impurities before it enters the mass spectrometer. scispace.com The mass spectrometer then provides the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of this compound (C₁₃H₁₉NO), which is 205.30 g/mol . strem.com

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This level of precision allows for the unambiguous determination of the elemental composition of the molecule, further confirming its identity and distinguishing it from other compounds with the same nominal mass. scispace.com

Chiral Analytical Techniques (e.g., CSP-HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in the synthesis and characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a predominant and powerful technique for the separation and quantification of its enantiomers. vt.edu

The fundamental principle of chiral HPLC separation lies in the differential interaction between the enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase. chiralpedia.com This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times for each enantiomer and thus enabling their separation and quantification. chiralpedia.com

For trans-2-(benzylamino)cyclohexanol, successful enantiomeric resolution has been documented using polysaccharide-based chiral stationary phases. A specific method involves the use of a Daicel CHIRALCEL OB-H column, which is a cellulose-based CSP. orgsyn.org This method allows for the baseline separation of the (1S,2S) and (1R,2R) enantiomers, which is essential for accurate ee determination. orgsyn.org The high efficiency of such CSPs allows for the confirmation of enantiomeric excesses greater than 99%. orgsyn.orgacs.org

The conditions for the separation are critical and have been detailed in research. For instance, a mobile phase consisting of a non-polar solvent like n-heptane and a polar modifier such as 2-propanol is effective. orgsyn.org The specific ratio of these solvents, along with the flow rate and detection wavelength, are optimized to achieve maximum resolution. orgsyn.org

Below is a data table summarizing the reported HPLC conditions for the enantiomeric separation of trans-2-(benzylamino)cyclohexanol.

Table 1: CSP-HPLC Conditions for Enantiomeric Resolution of trans-2-(Benzylamino)cyclohexanol

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Daicel CHIRALCEL OB-H (4.6 × 250 mm) |

| Mobile Phase | n-heptane/2-propanol, 98:2 |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (1S,2S)-enantiomer | 24.2 min orgsyn.org |

| Retention Time (1R,2R)-enantiomer | 30.0 min orgsyn.org |

The significant difference in retention times (t_R) for the two enantiomers under these conditions demonstrates a high degree of chiral recognition by the stationary phase. orgsyn.org This robust separation allows for the precise calculation of enantiomeric excess in samples, which is a critical parameter in asymmetric synthesis and the development of chiral ligands for catalysis. acs.orgcapes.gov.br While direct separation is common, indirect methods involving derivatization with a chiral agent can also be employed, though this is becoming less frequent. chiralpedia.com

Advanced Research Perspectives and Future Directions

Development of Novel Derivatives for Enhanced Catalytic Performance

The strategic modification of the 2-(benzylamino)cyclohexanol scaffold is a key area of research aimed at improving catalytic activity and enantioselectivity. By making targeted structural changes, scientists can fine-tune the ligand's steric and electronic properties to better suit specific asymmetric reactions.

One common strategy involves the debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol via hydrogenation, which opens the door to a wide array of diversely substituted derivatives. nih.govcapes.gov.bracs.org This deprotected amino alcohol serves as a versatile building block for creating new ligands with modified properties. orgsyn.org For instance, the introduction of different substituents on the nitrogen or the cyclohexyl ring can significantly impact the catalyst's performance. These modifications can lead to enhanced enantioselectivity in reactions such as the phenyl transfer to benzaldehydes and the transfer hydrogenation of aryl ketones, achieving enantiomeric excesses (ee) of up to 96%. nih.govcapes.gov.bracs.orgresearchgate.net

Furthermore, researchers have explored the impact of the cyclohexane (B81311) ring's conformation. The development of both cis and trans isomers of this compound derivatives provides a platform to study how the spatial arrangement of the amino and hydroxyl groups influences catalytic outcomes. nih.govcapes.gov.bracs.org The ability to access these different stereoisomers is crucial for creating a diverse library of ligands for screening in various asymmetric transformations.

The benzyl (B1604629) group itself can also be a target for modification. Introducing electron-withdrawing or electron-donating groups onto the benzyl ring can modulate the electronic properties of the ligand, which in turn affects its coordination to a metal center and the subsequent catalytic activity. This fine-tuning is essential for optimizing the catalyst's performance for a specific reaction.

Exploration of this compound in New Asymmetric Transformations

The utility of this compound and its derivatives extends beyond established reactions, with ongoing research focused on applying these ligands to novel asymmetric transformations. Their success in transfer hydrogenations and phenyl transfer reactions has spurred interest in their potential for other catalytic processes. nih.govcapes.gov.bracs.org

One promising area is the asymmetric ring-opening of meso-epoxides. researchgate.net This reaction is a powerful method for generating enantiomerically enriched 1,2-amino alcohols, which are valuable chiral building blocks in organic synthesis. researchgate.net Ligands derived from this compound can provide the necessary chiral environment to control the stereochemical outcome of the ring-opening process.

Another area of exploration is in carbon-carbon bond-forming reactions. The chiral environment created by this compound-metal complexes can be exploited to control the enantioselectivity of reactions like asymmetric additions to carbonyl compounds. smolecule.com The ability to form new stereocenters with high fidelity is a cornerstone of modern organic synthesis.

The development of new catalytic systems often involves screening a library of ligands, and the diverse derivatives of this compound make it an attractive platform for such endeavors. The insights gained from these explorations not only expand the toolkit of synthetic chemists but also contribute to a deeper understanding of the principles of asymmetric induction.

Integration into Multi-Component and Cascade Reactions

The efficiency of chemical synthesis can be significantly enhanced by combining multiple reaction steps into a single operation, a concept embodied by multi-component and cascade reactions. researchgate.net These "one-pot" procedures reduce waste, save time, and can lead to the rapid assembly of complex molecules from simple starting materials. researchgate.netscirp.org this compound and its derivatives are being increasingly investigated for their potential role in these sophisticated reaction sequences.

In a cascade reaction, the product of one catalytic step becomes the substrate for the next, all within the same reaction vessel. mdpi.com The compatibility of this compound-based catalysts with other catalytic systems is a critical factor for their successful integration. For example, a reaction might involve an initial metal-catalyzed cross-coupling followed by an asymmetric reduction, where a chiral ligand like this compound is essential for controlling the stereochemistry of the final product.

Multi-component reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, represent another area where these chiral ligands can have a significant impact. beilstein-journals.org By guiding the stereochemical course of the reaction, this compound derivatives can enable the synthesis of intricate, enantiomerically enriched molecules in a highly convergent manner. The development of such processes is a major goal in green and sustainable chemistry. scielo.org.mx

The successful implementation of this compound in these complex reaction networks requires careful optimization of reaction conditions to ensure that all catalytic cycles operate efficiently and in harmony.

Computational Approaches for Catalyst Optimization and Discovery

In recent years, computational chemistry has become an indispensable tool in the design and optimization of catalysts. nih.govrsc.org In silico methods, such as molecular docking and density functional theory (DFT) studies, provide valuable insights into the structure, stability, and reactivity of catalyst-substrate complexes. nih.govuni-regensburg.de These approaches are being applied to this compound-based systems to rationalize experimental observations and to predict the performance of new catalyst designs.

Computational studies can elucidate the mechanism of enantioselection by modeling the transition states of the catalyzed reaction. acs.org By understanding how the chiral ligand interacts with the substrate at the molecular level, researchers can identify the key structural features that govern stereochemical control. This knowledge can then be used to design new derivatives of this compound with enhanced enantioselectivity. For example, computational models can predict how modifications to the ligand's backbone or substituents will affect the stability of the transition states leading to the different enantiomeric products.